1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC8563335
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-(2,3-dimethylindol-1-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H24N4O/c1-16-17(2)25(19-8-4-3-7-18(16)19)21(26)15-23-11-13-24(14-12-23)20-9-5-6-10-22-20/h3-10H,11-15H2,1-2H3 |
| Standard InChI Key | SJDNJVSIADPPEZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=N4)C |
| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=N4)C |
Introduction
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound belonging to the class of indole derivatives. It features a unique combination of structural elements, including an indole ring, a piperazine moiety, and a ketone functional group, which contribute to its potential biological activity and pharmacological interest.
Synthesis and Characterization
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The choice of solvents, reaction temperatures, and catalysts is crucial for optimizing yield and purity. Techniques such as chromatography are commonly used for purification.
Potential Applications and Pharmacological Interest
This compound exhibits significant pharmacological potential due to its structural features, which allow for interactions with various biological targets. Research suggests that similar compounds may exhibit activity at serotonin receptors and other targets relevant to neurological functions. The unique combination of the dimethylindole and pyridine-piperazine moieties may confer distinct pharmacological properties compared to other similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | Indole ring with methoxy-substituted phenyl piperazine | Methoxy group enhances lipophilicity |
| N-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-pyridin | Indole linked to a pyridine via an ethylene bridge | Different substitution pattern alters activity |
| 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-indole | Indole structure with fluoropropane substituent | Fluorine substitution may enhance receptor affinity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume